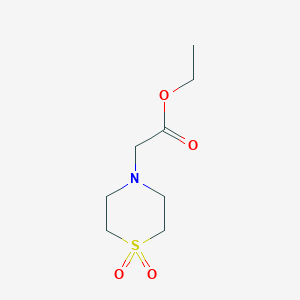

Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVBKMSCALADDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376929 | |

| Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

343334-01-0 | |

| Record name | Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological context of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a derivative of thiomorpholine, a sulfur-containing morpholine analog. The presence of the sulfone group (1,1-dioxide) significantly influences its polarity and chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 343334-01-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₅NO₄S | [1][4] |

| Molecular Weight | 221.27 g/mol | [1] |

| IUPAC Name | ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | [4] |

| Synonyms | O=C(OCC)CN(CC1)CCS1(=O)=O, Ethyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)acetate | [1][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity (typical) | >95% | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Spectroscopic Data

-

¹H NMR: Protons on the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the ester, and multiplets for the protons on the thiomorpholine dioxide ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the carbons of the thiomorpholine dioxide ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and strong, characteristic bands for the S=O stretches of the sulfone group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the N-alkylation of secondary amines is the reaction with an appropriate alkyl halide.

Proposed Synthesis:

The synthesis would likely involve the N-alkylation of thiomorpholine 1,1-dioxide with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed during the reaction.

-

Reactants:

-

Thiomorpholine 1,1-dioxide

-

Ethyl bromoacetate

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

-

Experimental Protocol Outline:

-

Reaction Setup: Thiomorpholine 1,1-dioxide is dissolved in a suitable solvent, and the base is added to the mixture.

-

Addition of Alkylating Agent: Ethyl bromoacetate is added to the reaction mixture, likely dropwise, at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the solid by-products (e.g., KBr) are removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified, typically by column chromatography, to yield the final product, this compound.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as NMR, IR, and MS.

Caption: Proposed synthesis of this compound.

Caption: A general workflow for chemical synthesis and purification.

Biological and Pharmacological Context

While this specific molecule has not been extensively studied, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Thiomorpholine derivatives have been investigated for various therapeutic applications.

Known activities of the thiomorpholine scaffold include:

-

Antioxidant Activity: Some thiomorpholine derivatives have shown the ability to inhibit lipid peroxidation.[4]

-

Hypolipidemic Effects: Certain derivatives have been found to lower levels of triglycerides and cholesterol in preclinical studies.[4]

-

Anti-inflammatory and Analgesic Properties: The morpholine and thiomorpholine cores are found in molecules with anti-inflammatory and pain-relieving effects.

-

Antimicrobial and Anticancer Activity: Various modifications of the thiomorpholine ring have resulted in compounds with antibacterial and anticancer properties.

The classification of this compound as a potential "agonist" or "inhibitor" by chemical suppliers suggests it may be used in screening libraries for drug discovery to identify new biological targets or mechanisms of action.[6]

Caption: Potential biological activities of the thiomorpholine dioxide scaffold.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a research chemical with potential applications in drug discovery and medicinal chemistry, largely inferred from the known biological activities of the broader thiomorpholine class of compounds. While detailed experimental data on its physical properties and synthesis are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related molecules. Further research is necessary to fully characterize this compound and explore its potential therapeutic applications.

References

Ethyl 2-(1,1-dioxidothiomorpholino)acetate CAS number 343334-01-0

CAS Number: 343334-01-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a heterocyclic compound belonging to the class of thiomorpholine 1,1-dioxide derivatives. The thiomorpholine 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with analogues exhibiting a range of biological activities, including antibacterial and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a putative synthesis protocol, and a discussion of its potential biological significance based on the known activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 343334-01-0 | Chemical Supplier Catalogs |

| Molecular Formula | C8H15NO4S | PubChem |

| Molecular Weight | 221.27 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | Inferred |

| Purity | >95% (typically available) | Chemical Supplier Catalogs[1] |

| Storage | Sealed in dry, Room Temperature | Chemical Supplier Catalogs[1] |

Synthesis

Proposed Experimental Protocol: N-alkylation of Thiomorpholine 1,1-dioxide

This protocol is a generalized procedure based on standard organic synthesis methodologies for similar N-alkylation reactions.

Materials:

-

Thiomorpholine 1,1-dioxide

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)

-

Acetonitrile (or other suitable polar aprotic solvent like DMF)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 equivalent) in acetonitrile, add a suitable base such as potassium carbonate (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 82°C for acetonitrile) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Diagram of the Proposed Synthetic Workflow:

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiomorpholine 1,1-dioxide core is present in molecules with known pharmacological properties. These derivatives have shown promise as anti-inflammatory and antibacterial agents.[2][3]

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory properties of some thiomorpholine 1,1-dioxide derivatives, it is plausible that this compound could modulate key inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is a critical initiator of the innate immune response.

Proposed Experimental Workflow for Biological Screening

To investigate the potential biological activities of this compound, a tiered screening approach could be employed.

Predicted Spectral Data

While experimental spectra are not available, the expected NMR and IR spectral features can be predicted based on the chemical structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Triplet (3H, -OCH2CH₃ ) - Quartet (2H, -OCH₂ CH₃) - Singlet (2H, -N-CH₂ -COO-) - Multiplets (8H, thiomorpholine ring protons) |

| ¹³C NMR | - Carbonyl carbon (~170 ppm) - Methylene carbon of ethyl group (~61 ppm) - Methyl carbon of ethyl group (~14 ppm) - Carbons of the thiomorpholine ring and the N-methylene carbon |

| IR (Infrared) | - Strong C=O stretch (~1740 cm⁻¹) - C-O stretch (~1200 cm⁻¹) - S=O stretches (~1300 and 1120 cm⁻¹) |

Conclusion

This compound is a readily accessible derivative of the medicinally relevant thiomorpholine 1,1-dioxide scaffold. While specific biological data for this compound is currently lacking, its structural similarity to known bioactive molecules suggests potential for applications in drug discovery, particularly in the areas of infectious and inflammatory diseases. The provided synthetic and screening workflows offer a roadmap for the further investigation and characterization of this compound. Further research is warranted to elucidate its specific biological activities and potential as a therapeutic agent.

References

Ethyl 2-(1,1-dioxidothiomorpholino)acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a derivative of thiomorpholine, represents a molecule of interest within medicinal chemistry and drug development. The incorporation of the thiomorpholine-1,1-dioxide moiety, a bioisostere of the morpholine and piperidine rings, offers a unique combination of physicochemical properties that can be exploited in the design of novel therapeutic agents. This technical guide provides a detailed overview of the molecular structure, proposed synthesis, and potential biological significance of this compound, serving as a foundational resource for researchers in the field. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides inferred properties based on analogous structures.

Molecular Structure and Identification

This compound is characterized by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and an ethyl acetate group is attached to the nitrogen atom.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous identification of the compound in databases and literature.

| Identifier | Value | Reference(s) |

| CAS Number | 343334-01-0 | [1] |

| Molecular Formula | C₈H₁₅NO₄S | |

| Molecular Weight | 221.27 g/mol | |

| IUPAC Name | ethyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)acetate | N/A |

| InChI Key | KWVBKMSCALADDC-UHFFFAOYSA-N | N/A |

| Canonical SMILES | CCOC(=O)CN1CCS(=O)(=O)CC1 | N/A |

Physicochemical Properties

-

Physical State: Likely a solid at room temperature.

-

Solubility: Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is predicted to be limited but potentially enhanced compared to its non-oxidized thiomorpholine analog due to the polar sulfone group.

-

Stability: The thiomorpholine-1,1-dioxide ring is generally stable under typical laboratory conditions.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely approach involves a two-step process: the oxidation of thiomorpholine followed by N-alkylation.

Proposed Synthetic Workflow

The proposed synthesis is outlined in the workflow diagram below.

References

A Technical Guide to Ethyl 2-(1,1-dioxidothiomorpholino)acetate

This technical guide provides a comprehensive overview of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications based on the known biological activities of the broader thiomorpholine class of compounds.

Chemical Identity and Properties

This compound is a derivative of thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms. The presence of the S,S-dioxide functionality significantly influences the molecule's polarity and potential for hydrogen bonding, making it an interesting scaffold for medicinal chemistry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate [1].

Physicochemical and Computed Properties

The following table summarizes key identifiers and properties for this compound.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate | PubChem[1] |

| CAS Number | 343334-01-0 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO₄S | PubChem[1] |

| Molecular Weight | 221.28 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)CN1CCS(=O)(=O)CC1 | PubChem[1] |

| InChI Key | KWVBKMSCALADDC-UHFFFAOYSA-N | PubChem[1] |

| Solubility (Experimental) | >33.2 µg/mL (at pH 7.4) | PubChem[1] |

| XLogP3-AA (Computed) | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The diagram below illustrates a common synthetic approach for N-substituted thiomorpholine derivatives, followed by oxidation.

Experimental Protocol: General Procedure for N-Alkylation and Oxidation

The following protocol is a representative, generalized procedure based on standard organic synthesis techniques for similar structures.

Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate

-

To a solution of thiomorpholine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel to yield pure ethyl 2-thiomorpholinoacetate.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 2-thiomorpholinoacetate (1.0 eq.) from Step 1 in a solvent like dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂, ~2.2 eq.) or meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.), portion-wise, ensuring the temperature remains below 10 °C. Mild oxidation with 1.1 equivalents of H₂O₂ can yield the corresponding S-oxide[2].

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate solution if using m-CPBA).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize or purify the resulting solid/oil by column chromatography to obtain the final product, this compound.

Potential Applications and Biological Relevance

While specific biological data for this compound is limited in publicly accessible literature, the thiomorpholine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4]

Thiomorpholine and its S,S-dioxide analogues have been investigated for:

-

Antimicrobial Activity: Modification of antibiotics like linezolid with thiomorpholine S,S-dioxide has led to compounds with potent activity against various bacterial strains.[3]

-

Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have shown the ability to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in animal models.[5]

-

Diverse Bioactivities: The thiomorpholine core is found in molecules with antitubercular, antiprotozoal, anti-inflammatory, and anticancer properties.[3][4]

Given these precedents, this compound serves as a valuable building block or lead compound for the development of novel therapeutic agents.

Workflow for Biological Screening

For a novel compound like this compound, a structured screening cascade is essential to identify and characterize its biological activity. The following diagram outlines a typical workflow for a new chemical entity (NCE) in a drug discovery context.

References

- 1. Ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | C8H15NO4S | CID 2763377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data based on its chemical structure, alongside generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its functional groups and structural features.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |

| ~2.90 | Triplet | 4H | -N(CH ₂)₂- |

| ~3.20 | Triplet | 4H | -S(O₂) (CH ₂)₂- |

| ~3.50 | Singlet | 2H | -N-CH ₂-COO- |

| ~4.15 | Quartet | 2H | -OCH ₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~50 | -S(O₂) (C H₂)₂- |

| ~55 | -N(C H₂)₂- |

| ~60 | -N-C H₂-COO- |

| ~61 | -OC H₂CH₃ |

| ~170 | -C OO- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (ester) |

| 1300 and 1150 | Strong | S=O stretch (sulfone) |

| 1200 | Strong | C-O stretch (ester) |

| 1100 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - OCH₂CH₃]⁺ |

| 148 | [M - COOCH₂CH₃]⁺ |

| 106 | [Thiomorpholine-1,1-dioxide]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the internal standard.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (LC-MS with Electrospray Ionization - ESI):

-

The sample is introduced into the mass spectrometer via a liquid chromatograph.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

Perform a full scan analysis to determine the mass-to-charge ratio of the molecular ion.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a new chemical entity.

Caption: General workflow for the spectral analysis of a chemical compound.

Logical Relationship of Spectral Data to Molecular Structure

This diagram shows how the different spectral techniques probe different aspects of the molecule's structure.

Caption: Relationship between spectroscopic techniques and structural information.

Technical Guide: Physicochemical Profile of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a summary of the known physical and chemical properties of Ethyl 2-(1,1-dioxidothiomorpholino)acetate. Due to the limited availability of public data for this specific compound, this document also includes general methodologies and inferred potential biological activities based on related thiomorpholine-1,1-dioxide derivatives to guide further research and development.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄S | BLDpharm[1] |

| Molecular Weight | 221.2740 g/mol | BLDpharm[1] |

| CAS Number | 343334-01-0 | BLDpharm, Reagentia[1][2] |

| Purity | ≥ 95% | BLDpharm[1] |

| Storage Conditions | Sealed in a dry environment at room temperature. | BLDpharm[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard laboratory procedures for determining key physicochemical parameters are applicable.

General Protocol for Melting Point Determination

A standard method for determining the melting point of a solid crystalline substance involves using a melting point apparatus.

Methodology:

-

A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a calibrated heating block or oil bath within a melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range from which the sample begins to melt to the point at which it is completely liquid is recorded as the melting point.

General Protocol for Boiling Point Determination

For a liquid sample, the boiling point can be determined using a distillation apparatus or a micro-boiling point method.

Methodology (Distillation):

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A condenser and a thermometer are fitted to the flask.

-

The flask is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, as indicated by a stable temperature reading on the thermometer during distillation.

Hypothetical Synthesis Workflow

A general, hypothetical synthesis for this compound can be postulated based on common organic synthesis reactions. A possible route could involve the N-alkylation of thiomorpholine 1,1-dioxide with ethyl chloroacetate.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiomorpholine-1,1-dioxide scaffold is present in molecules with a range of biological activities.[3][4] These include anti-inflammatory, antioxidant, and hypolipidemic effects.[4][5] Thiomorpholine-1,1-dioxide has also been investigated for its potential in treating autoimmune diseases and as an inhibitor of protein synthesis and DNA replication in tumors.[6]

Based on the activities of related compounds, a hypothetical signaling pathway can be proposed to guide initial biological screening. For instance, the anti-inflammatory and antioxidant effects could be mediated through the inhibition of pro-inflammatory signaling pathways and modulation of cellular redox balance.

Disclaimer: The information on biological activity and the associated signaling pathway is based on the activities of structurally related compounds and has not been experimentally verified for this compound. This information should be used for research guidance only.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a compound of interest in pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals a significant lack of quantitative solubility data for this specific compound in organic solvents. This document summarizes the available information and provides a detailed, generalized experimental protocol for determining the solubility of such compounds. This guide is intended to be a practical resource for researchers and professionals in drug development who are working with this or structurally similar molecules.

Introduction

This compound (CAS No: 343334-01-0) is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and dosage. Poor solubility can be a major hurdle in the drug development pipeline, leading to unpredictable in vitro results and poor in vivo efficacy.

Despite its importance, there is a notable absence of published data regarding the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a standardized methodology for researchers to determine these crucial parameters in their own laboratories.

Quantitative Solubility Data

A thorough review of scientific databases, including PubChem, has yielded very limited experimental solubility data for this compound. The single available data point pertains to its solubility in an aqueous solution at a specific pH. There is no quantitative data available in the public domain for its solubility in organic solvents.

The table below summarizes the currently available information. Researchers are encouraged to use the experimental protocols outlined in the subsequent sections to generate solubility data in solvents relevant to their specific applications.

| Solvent System | Temperature | Solubility | Data Source |

| Aqueous Buffer (pH 7.4) | Not Specified | >33.2 µg/mL | PubChem[1] |

| Organic Solvents | Not Available | Not Available | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3] It is considered the 'gold standard' for solubility measurements. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

A Technical Guide to the Stability and Storage of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific stability, storage, and degradation of Ethyl 2-(1,1-dioxidothiomorpholino)acetate is limited. This guide provides a comprehensive framework based on general principles of chemical stability, regulatory guidelines, and the known reactivity of its constituent functional groups. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted based on empirical data obtained for this specific molecule.

Introduction

This compound is a molecule of interest in chemical and pharmaceutical research, available from various suppliers under the CAS Number 343334-01-0.[1][2][3] Understanding its stability and degradation profile is crucial for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the recommended procedures for assessing the stability of this compound and provides guidance on its appropriate storage.

The molecular structure of this compound incorporates three key functional groups that will dictate its stability: an ethyl ester , a tertiary amine within a morpholine ring , and a sulfone . The reactivity of these groups under various environmental conditions will determine the degradation pathways and the shelf-life of the compound.

General Principles of Chemical Stability for Drug Substances

The stability of a chemical compound is its ability to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[4][5] Stability testing is a critical component of drug development and is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[5][6]

For a compound like this compound, a comprehensive stability program would involve long-term and accelerated stability studies.[5][7] These studies help to establish a retest period and recommend storage conditions.[4]

Potential Degradation Pathways

The degradation of this compound is likely to be driven by the hydrolysis of the ester group and potentially by oxidation or other reactions involving the morpholine and sulfone moieties.

Hydrolysis

Hydrolysis is a common degradation pathway for esters.[8][9] This reaction involves the cleavage of the ester bond by water, which can be catalyzed by either acid or base.[10]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.[11][12]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, leading to the formation of a carboxylate salt and an alcohol. This reaction is generally irreversible.[10][12]

For this compound, hydrolysis would yield 2-(1,1-dioxidothiomorpholino)acetic acid and ethanol.

Oxidation

While the sulfone group is generally stable to oxidation, the tertiary amine within the morpholine ring could be susceptible to oxidation, potentially leading to the formation of an N-oxide. The morpholine ring itself is generally considered to be metabolically stable, which is a desirable property in drug design.[13][14][15][16]

Photolysis

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability testing, as described in ICH guideline Q1B, is essential to determine if the compound is light-sensitive.[6]

A potential degradation pathway for this compound is illustrated in the diagram below.

Recommended Storage Conditions

While specific storage conditions for this compound are not publicly available, general best practices for storing chemical compounds of this nature should be followed. Based on the potential for hydrolysis, the compound should be protected from moisture. To minimize the rate of any potential degradation reactions, storage at reduced temperatures is recommended.

Table 1: General Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C or frozen (-20 °C) for long-term storage. | Reduces the rate of chemical degradation. |

| Humidity | Store in a desiccator or with a desiccant. | Protects against hydrolysis of the ester group. |

| Light | Store in an amber vial or in the dark. | Protects against photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted.[17][18][19][20][21]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[20] These studies expose the compound to conditions more severe than those expected during storage.[21]

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state at 80 °C for 48 hours |

| Photostability | Expose to light as per ICH Q1B guidelines |

The workflow for a typical forced degradation study is outlined below.

Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[18] This method must be able to separate the intact compound from all potential degradation products, thus allowing for accurate quantification of the compound's purity over time.

Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies are conducted under the recommended storage conditions to determine the retest period.[22] Samples are stored and then analyzed at predetermined time points.

Table 3: Example Long-Term Stability Study Protocol

| Storage Condition | Time Points (Months) |

| 5 °C ± 3 °C | 0, 3, 6, 9, 12, 18, 24, 36 |

| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

Data Presentation

The results of stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 4: Example Stability Data Summary

| Time Point (Months) | Storage Condition | Appearance | Purity (%) by HPLC | Total Impurities (%) |

| 0 | - | White solid | 99.8 | 0.2 |

| 6 | 5 °C ± 3 °C | White solid | 99.7 | 0.3 |

| 6 | 25 °C / 60% RH | White solid | 98.5 | 1.5 |

| 12 | 5 °C ± 3 °C | White solid | 99.6 | 0.4 |

| 12 | 25 °C / 60% RH | Off-white solid | 97.1 | 2.9 |

Conclusion

References

- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. Acetato-de-etila | Sigma-Aldrich [sigmaaldrich.com]

- 4. emmainternational.com [emmainternational.com]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rjptonline.org [rjptonline.org]

- 22. siip.ac.in [siip.ac.in]

The Ascendant Therapeutic Potential of Thiomorpholine Dioxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine dioxide scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, anti-inflammatory, and neuroprotective potential of these versatile compounds. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action.

A Versatile Core for Diverse Biological Activities

Thiomorpholine, a sulfur-containing analog of morpholine, and its oxidized form, thiomorpholine 1,1-dioxide, have garnered significant attention for their favorable physicochemical properties and their ability to serve as a core scaffold in a variety of biologically active molecules. The dioxide moiety, in particular, enhances the polarity and hydrogen bonding capabilities of the ring system, which can lead to improved pharmacokinetic profiles and target engagement.

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potent antiproliferative effects of thiomorpholine dioxide derivatives against a range of cancer cell lines. A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway as a key mechanism of action. This pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative thiomorpholine dioxide derivatives from recent studies. The data, primarily from MTT assays, demonstrates the potency of these compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6b | MCF-7 (Breast) | Potent Activity | [1] |

| HeLa (Cervical) | Potent Activity | [1] | |

| HEK293 (Kidney) | Potent Activity | [1] | |

| 6g | MCF-7 (Breast) | Potent Activity | [1] |

| HeLa (Cervical) | Potent Activity | [1] | |

| HEK293 (Kidney) | Potent Activity | [1] | |

| 6i | MCF-7 (Breast) | Potent Activity | [1] |

| HeLa (Cervical) | Potent Activity | [1] | |

| HEK293 (Kidney) | Potent Activity | [1] | |

| 7f | MCF-7 (Breast) | 18.12 ± 0.46 | [2] |

| HeLa (Cervical) | 21.6 ± 0.41 | [2] | |

| A-549 (Lung) | 19.02 ± 0.48 | [2] | |

| 7g | MCF-7 (Breast) | 12.54 ± 0.35 | [2] |

| HeLa (Cervical) | 11.92 ± 0.35 | [2] | |

| A-549 (Lung) | 14.12 ± 0.62 | [2] | |

| 7h | MCF-7 (Breast) | Potent Activity | [2] |

| HeLa (Cervical) | Potent Activity | [2] | |

| A-549 (Lung) | Potent Activity | [2] | |

| 4d | MCF-7 (Breast) | 11.18 ± 0.8 | [3] |

| A-549 (Lung) | 17.81 ± 0.6 | [3] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of thiomorpholine dioxide derivatives on cancer cell lines.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A-549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare stock solutions of thiomorpholine dioxide derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin or cisplatin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Anti-Inflammatory and Neuroprotective Potential: Emerging Areas of Investigation

While research into the anticancer properties of thiomorpholine dioxide derivatives is more established, their potential as anti-inflammatory and neuroprotective agents is an emerging and promising field. The structural features of the thiomorpholine dioxide core suggest potential interactions with targets involved in inflammatory and neurodegenerative processes.

Hypothesized Anti-Inflammatory Mechanism

Chronic inflammation is a hallmark of many diseases. A key pathway involved is the activation of macrophages by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators such as nitric oxide (NO). Thiomorpholine dioxide derivatives may exert anti-inflammatory effects by inhibiting enzymes like inducible nitric oxide synthase (iNOS) or by modulating upstream signaling pathways such as NF-κB.

Experimental Protocol: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol describes a method to assess the anti-inflammatory potential of thiomorpholine dioxide derivatives by measuring their effect on NO production in LPS-stimulated macrophage cells.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the thiomorpholine dioxide derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature. The presence of nitrite, a stable product of NO, will result in a color change.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Future Directions in Neuroprotection

The structural analogy of thiomorpholine dioxide derivatives to known neuroprotective agents suggests their potential in treating neurodegenerative diseases. Future research should explore their ability to mitigate oxidative stress, modulate neurotransmitter systems, and protect neurons from excitotoxicity. In vitro models using neuronal cell lines (e.g., SH-SY5Y) and primary neuronal cultures will be instrumental in elucidating their neuroprotective mechanisms.

Conclusion and Future Perspectives

Thiomorpholine dioxide derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The existing data strongly supports their role as inhibitors of the PI3K/Akt/mTOR pathway. Further exploration of their anti-inflammatory and neuroprotective activities is warranted and could open up new avenues for the treatment of a wide range of diseases. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of this versatile chemical scaffold. Future work should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of these promising compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a valuable building block in medicinal chemistry. The synthesis involves a two-step process commencing with the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by N-alkylation with ethyl chloroacetate. This document outlines the experimental procedures, necessary reagents and equipment, and expected outcomes, including quantitative data and characterization methods. Furthermore, potential applications of thiomorpholine derivatives in modulating cellular signaling pathways are discussed.

Introduction

Thiomorpholine and its oxidized derivatives, such as thiomorpholine 1,1-dioxide, are recognized as privileged scaffolds in the development of novel therapeutic agents. The incorporation of the thiomorpholine 1,1-dioxide moiety can enhance the pharmacological properties of a molecule, including its metabolic stability and ability to participate in hydrogen bonding. This compound serves as a versatile intermediate, enabling the introduction of an ester functionality for further chemical modifications, making it a compound of significant interest in drug discovery programs. Thiomorpholine derivatives have been investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents.

Synthesis Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Oxidation of Thiomorpholine. Thiomorpholine is oxidized to thiomorpholine 1,1-dioxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.

-

Step 2: N-Alkylation of Thiomorpholine 1,1-dioxide. The resulting thiomorpholine 1,1-dioxide is then N-alkylated with ethyl chloroacetate in the presence of a base to yield the final product.

Experimental Protocols

Step 1: Synthesis of Thiomorpholine 1,1-dioxide

Materials:

-

Thiomorpholine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq) in glacial acetic acid (5 vol).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 30% hydrogen peroxide (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (pH ~7).

-

Extract the aqueous layer with dichloromethane (3 x 10 vol).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine 1,1-dioxide as a white solid.

Step 2: Synthesis of this compound

Materials:

-

Thiomorpholine 1,1-dioxide

-

Ethyl chloroacetate

-

Potassium carbonate

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add thiomorpholine 1,1-dioxide (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 vol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C).

-

Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white to off-white solid.

Data Presentation

| Parameter | Step 1: Thiomorpholine 1,1-dioxide | Step 2: this compound |

| Molecular Formula | C₄H₉NO₂S | C₈H₁₅NO₄S |

| Molecular Weight | 135.18 g/mol | 221.27 g/mol |

| Typical Yield | 85-95% | 70-85% |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 101-104 °C | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.20-3.30 (m, 4H), 3.05-3.15 (m, 4H), 2.10 (br s, 1H) | δ 4.20 (q, J=7.1 Hz, 2H), 3.45 (s, 2H), 3.10-3.20 (m, 4H), 2.95-3.05 (m, 4H), 1.28 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 50.5, 45.8 | δ 169.5, 61.2, 58.9, 52.1, 50.3, 14.2 |

| Purity (by HPLC) | >98% | >97% |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathway Modulation

Thiomorpholine derivatives have been identified as potential modulators of various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Conclusion

The synthetic protocols detailed in these application notes provide a reliable and efficient method for the preparation of this compound. This versatile intermediate holds significant promise for the development of novel therapeutic agents, particularly those targeting key cellular signaling pathways. The provided data and visualizations are intended to guide researchers in the successful synthesis and further exploration of this important class of compounds.

Application Notes and Protocols for Ethyl 2-(1,1-dioxidothiomorpholino)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 2-(1,1-dioxidothiomorpholino)acetate, a valuable building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The thiomorpholine S,S-dioxide scaffold is a key structural motif in a variety of therapeutic agents.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine ring with an oxidized sulfur atom (sulfone) and an N-substituted ethyl acetate group. The presence of the sulfone group significantly influences the electron density and conformational properties of the thiomorpholine ring, making it a versatile scaffold in medicinal chemistry. This moiety is particularly noted for its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

Synthesis of this compound

The primary method for the synthesis of this compound is the N-alkylation of thiomorpholine 1,1-dioxide with an ethyl haloacetate, typically ethyl bromoacetate.

Experimental Protocol: N-Alkylation of Thiomorpholine 1,1-Dioxide

This protocol outlines the synthesis of this compound from thiomorpholine 1,1-dioxide and ethyl bromoacetate.

Materials:

-

Thiomorpholine 1,1-dioxide

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add ethyl bromoacetate (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Scale | 1-10 mmol |

| Reaction Time | 4-12 hours |

| Temperature | Reflux (approx. 82 °C for acetonitrile) |

| Typical Yield | 70-90% |

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the thiomorpholine S,S-dioxide core provides a key structural element.

Hydrolysis to 2-(1,1-dioxidothiomorpholino)acetic acid

The ethyl ester can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a common precursor for the synthesis of amide derivatives.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1N)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

-

Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(1,1-dioxidothiomorpholino)acetic acid.

Quantitative Data:

| Parameter | Value |

| Typical Scale | 1-5 mmol |

| Reaction Time | 2-6 hours |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Hydrolysis Reaction Diagram:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Synthesis of Amide Derivatives for Bioactive Molecules

The resulting 2-(1,1-dioxidothiomorpholino)acetic acid is a key intermediate for the synthesis of amide derivatives, including potent DPP-IV inhibitors. The carboxylic acid can be coupled with various amines using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling with an Amine

Materials:

-

2-(1,1-dioxidothiomorpholino)acetic acid

-

Amine of interest (e.g., a substituted aminopyrrolidine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-(1,1-dioxidothiomorpholino)acetic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.1-1.5 eq) and HOBt or HOAt (1.1-1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) followed by DIPEA or TEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography to obtain the desired amide.

Quantitative Data for a Representative Amide Coupling:

| Parameter | Value |

| Typical Scale | 0.5-2 mmol |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Typical Yield | 60-85% |

Logical Relationship for DPP-IV Inhibitor Synthesis:

Caption: Synthetic pathway to DPP-IV inhibitors utilizing the target compound.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation via N-alkylation of thiomorpholine 1,1-dioxide is straightforward. The compound serves as a valuable precursor for the synthesis of 2-(1,1-dioxidothiomorpholino)acetic acid and its subsequent amide derivatives, which are of significant interest in the development of novel therapeutic agents, particularly DPP-IV inhibitors for the treatment of type 2 diabetes. The protocols provided herein offer a foundation for the synthesis and application of this important building block in a research and drug development setting.

Application Notes and Protocols: Ethyl 2-(1,1-dioxidothiomorpholino)acetate as a Versatile Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a promising, yet underexplored, bifunctional building block for the synthesis of novel heterocyclic scaffolds. Its unique structure, incorporating a reactive ester functionality and a chemically robust thiomorpholine-1,1-dioxide moiety, offers significant potential for the construction of diverse and complex molecular architectures of interest in medicinal chemistry and drug discovery. This document provides detailed application notes and hypothetical protocols for the utilization of this building block in the synthesis of novel pyrazolidinone and benzodiazepine derivatives, highlighting its potential in creating compounds with possible therapeutic applications.

Chemical Properties and Synthetic Potential

This compound (Figure 1) possesses two key reactive sites that can be exploited for the synthesis of a variety of heterocyclic systems.

-

Ester Group: The ethyl acetate moiety is susceptible to a range of chemical transformations, including hydrolysis, amidation, and condensation reactions. This functionality serves as a handle for introducing diversity and building complex ring systems.

-

Thiomorpholine-1,1-dioxide Core: This sulfone-containing heterocycle is generally stable under various reaction conditions, providing a rigid and polar scaffold. The nitrogen atom of the thiomorpholine ring is a tertiary amine, which can influence the overall basicity and pharmacokinetic properties of the resulting molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of the bifunctional building block.

Proposed Synthetic Applications

Due to a lack of specific published examples utilizing this compound for the synthesis of novel heterocycles, this section outlines potential synthetic pathways based on established organic chemistry principles.

Synthesis of Novel Pyrazolidinone Derivatives

The ester functionality of this compound can readily react with hydrazine derivatives to form pyrazolidinone-containing compounds. These scaffolds are present in a number of biologically active molecules.

Workflow for the Synthesis of Pyrazolidinone Derivatives

Caption: Proposed workflow for pyrazolidinone synthesis.

Experimental Protocol: Synthesis of 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one (Hypothetical)

-

Reaction Setup: To a solution of this compound (1.0 g, 4.52 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (0.27 mL, 5.42 mmol).

-

Reaction: The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, 2-(1,1-dioxidothiomorpholino)acetohydrazide, is then subjected to cyclization by heating at 120 °C under vacuum for 2 hours.

-

Purification: The resulting solid is purified by recrystallization from ethanol to afford the desired 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one as a white crystalline solid.

Table 1: Hypothetical Quantitative Data for Pyrazolidinone Synthesis

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Hydrazine Hydrate |

| Product | 4-(1,1-dioxidothiomorpholino)pyrazolidin-3-one |

| Molecular Formula | C6H11N3O3S |

| Molecular Weight | 217.24 g/mol |

| Yield | 75% |

| Melting Point | 185-188 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.21 (s, 1H), 7.85 (s, 1H), 3.85 (t, J=5.2 Hz, 1H), 3.20-3.10 (m, 4H), 3.05-2.95 (m, 4H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 172.5, 55.8, 52.1, 49.8 |

| Mass Spec (ESI+) m/z | 218.06 [M+H]⁺ |

Synthesis of Novel Benzodiazepine Analogs

The ester group can be transformed into an amide, which can then undergo intramolecular cyclization to form benzodiazepine-like structures, a privileged scaffold in medicinal chemistry.

Workflow for the Synthesis of a Thiomorpholino-fused Benzodiazepine Analog

Caption: Proposed workflow for benzodiazepine analog synthesis.

Experimental Protocol: Synthesis of a Novel Thiomorpholino-fused Benzodiazepine (Hypothetical)

-